

3-Chloro-4-phenoxyaniline hydrochloride CAS number 35734-64-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-4-phenoxyaniline hydrochloride

Cat. No.: B1451447

[Get Quote](#)

Authored by a Senior Application Scientist Foreword: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the title of "privileged structures" for their ability to bind to multiple biological targets. The phenoxyaniline core is one such scaffold. This guide provides a comprehensive technical overview of **3-Chloro-4-phenoxyaniline hydrochloride** (CAS: 35734-64-6), a versatile building block that serves as a critical starting point for the synthesis of a range of biologically active molecules.^[1] For researchers, scientists, and drug development professionals, understanding the nuances of this intermediate—from its synthesis and characterization to its metabolic fate and strategic application—is paramount for accelerating the discovery of novel therapeutics. This document moves beyond a simple recitation of facts, offering field-proven insights into the causality behind experimental choices and the logic of protocol design.

Physicochemical Characteristics and Structural Elucidation

A foundational understanding of a molecule begins with its fundamental properties. **3-Chloro-4-phenoxyaniline hydrochloride** is a substituted diphenyl ether, a structural motif present in numerous bioactive compounds. The hydrochloride salt form enhances its stability and aqueous solubility, which are advantageous for handling and certain reaction conditions.

Core Properties

The key physicochemical data for this compound are summarized below, providing the essential parameters for experimental design and computational modeling.[\[2\]](#)

Property	Value	Source
CAS Number	35734-64-6	[1] [2]
Molecular Formula	C ₁₂ H ₁₁ Cl ₂ NO	[2]
Molecular Weight	256.13 g/mol	
IUPAC Name	3-chloro-4-phenoxyaniline;hydrochloride	
InChI Key	SLYYYJKEHVBMKBK-UHFFFAOYSA-N	
Canonical SMILES	C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl.CI	
Appearance	Typically an off-white to light-colored solid	
Storage	Powder: -20°C for up to 3 years	

Structural Representation

Visualizing the molecule is the first step toward understanding its reactivity and potential for interaction with biological targets. The chlorine atom at position 3 and the phenoxy group at position 4 create a distinct electronic and steric profile that can be exploited in drug design.

Caption: 2D structure of **3-Chloro-4-phenoxyaniline hydrochloride**.

Synthesis and Purification Workflow

As an intermediate, the reliable and scalable synthesis of 3-Chloro-4-phenoxyaniline is of paramount importance. The most common route involves a two-step process: an Ullmann

condensation (or nucleophilic aromatic substitution) followed by a nitro group reduction. This approach is both cost-effective and adaptable for large-scale production.[3][4]

Synthesis Pathway

The logical flow from commercially available starting materials to the final product is outlined below. The choice of reagents at each step is critical for achieving high yield and purity.

Caption: Generalized synthetic workflow for 3-Chloro-4-phenoxyaniline HCl.

Detailed Experimental Protocol (Representative)

This protocol is a self-validating system, incorporating purification and characterization to ensure the integrity of the final product. The causality for key choices is explained.

Step 1: Synthesis of 3-Chloro-4-phenoxynitrobenzene[3]

- **Rationale:** This step utilizes a nucleophilic aromatic substitution where the phenoxide ion displaces the chlorine atom at position 4 of 3,4-dichloronitrobenzene. The nitro group is strongly electron-withdrawing, activating the para-position to nucleophilic attack. A copper catalyst is often used to facilitate this ether linkage formation (Ullmann condensation).
- **Procedure:**
 - In a flask equipped with a stirrer and reflux condenser, combine phenol and a slight molar excess of potassium hydroxide (KOH) in a suitable solvent like DMSO or DMF.
 - Heat the mixture (e.g., to 70-80°C) until the phenol is completely dissolved, forming potassium phenoxide.
 - Add 3,4-dichloronitrobenzene and a catalytic amount of fine copper powder or copper(I) iodide.
 - Increase the temperature (e.g., to 110-120°C) and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
 - Upon completion, cool the mixture to room temperature. Add dilute NaOH solution and stir to precipitate the product.

- Filter the crude solid, wash thoroughly with water until the pH is neutral, and dry under vacuum.

Step 2: Reduction to 3-Chloro-4-phenoxyaniline[3]

- Rationale: The Bechamp reduction, using iron powder in a weakly acidic medium (acetic acid), is a classic, cost-effective, and highly efficient method for converting aromatic nitro groups to amines. Catalytic hydrogenation (H_2 over Pd/C) is an alternative "greener" method that avoids metallic waste streams.[4]
- Procedure (Bechamp Reduction):
 - Charge a reaction vessel with the 3-chloro-4-phenoxynitrobenzene from Step 1, iron powder (several molar equivalents), and a mixture of ethanol and water (e.g., 3:1 v/v).
 - Add a catalytic amount of acetic acid to initiate the reaction.
 - Heat the mixture to reflux for 2-3 hours. The reaction is often exothermic.
 - Monitor for the disappearance of the nitro starting material via TLC/HPLC.
 - Cool the reaction to room temperature and basify with 1M NaOH to a pH of ~7-8 to precipitate iron oxides.
 - Filter the mixture through a pad of Celite® to remove iron salts.
 - Extract the filtrate with an organic solvent like ethyl acetate or chloroform.
 - Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the resulting crude aniline via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure free base.[3]

Step 3: Formation of the Hydrochloride Salt

- Rationale: Converting the free base aniline to its hydrochloride salt improves its stability, crystallinity, and handling characteristics. It also prevents the amine from undergoing aerial

oxidation, which can cause discoloration.

- Procedure:
 - Dissolve the purified 3-chloro-4-phenoxyaniline free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.
 - Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas) with stirring.
 - The hydrochloride salt will precipitate out of the solution.
 - Collect the solid by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to obtain the final product.

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to confirm the identity and purity of the synthesized material. A multi-technique approach is essential for a complete profile.

Recommended Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, while spectroscopic methods provide definitive structural confirmation.[\[5\]](#)[\[6\]](#)

Technique	Purpose	Key Insights Provided
RP-HPLC	Purity assessment and quantification of impurities.	Provides high-resolution separation of the main compound from starting materials, by-products, and isomers.[6]
¹ H & ¹³ C NMR	Definitive structural confirmation and identification.	Reveals the chemical environment of each proton and carbon, confirming the substitution pattern and overall structure.[3][5]
Mass Spectrometry (MS)	Molecular weight verification and fragmentation analysis.	Confirms the molecular mass and provides characteristic isotopic patterns for chlorine atoms (³⁵ Cl/ ³⁷ Cl).[7]
FT-IR Spectroscopy	Functional group identification.	Shows characteristic absorption bands for N-H (amine), C-O-C (ether), and aromatic C-H and C=C bonds. [5][7]

Protocol: HPLC Purity Analysis

This protocol is designed to provide robust and reproducible purity data.

- System & Column: A reverse-phase HPLC (RP-HPLC) system with a UV detector is ideal. A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent separation for this class of compounds.[5][6]
- Mobile Phase: A gradient elution is recommended for optimal resolution.
 - Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
 - Solvent B: Acetonitrile with 0.1% TFA or formic acid.

- Rationale: The acidic modifier improves peak shape and suppresses the ionization of the amine, leading to more consistent retention times.
- Gradient Program (Example): Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
- Detection: UV detection at 254 nm is suitable for this aromatic compound.
- Sample Preparation: Accurately prepare a solution of the sample in the mobile phase (e.g., 0.1 mg/mL).
- Validation: Run a blank (mobile phase) to identify system peaks. Run a known standard for peak identification and system suitability checks.
- Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Drug Discovery and Medicinal Chemistry

3-Chloro-4-phenoxyaniline hydrochloride is not an end product but a strategic starting point. Its value lies in the phenoxyaniline core, which acts as a versatile scaffold for building more complex, biologically active molecules.[\[1\]](#)

Key Intermediate in API Synthesis

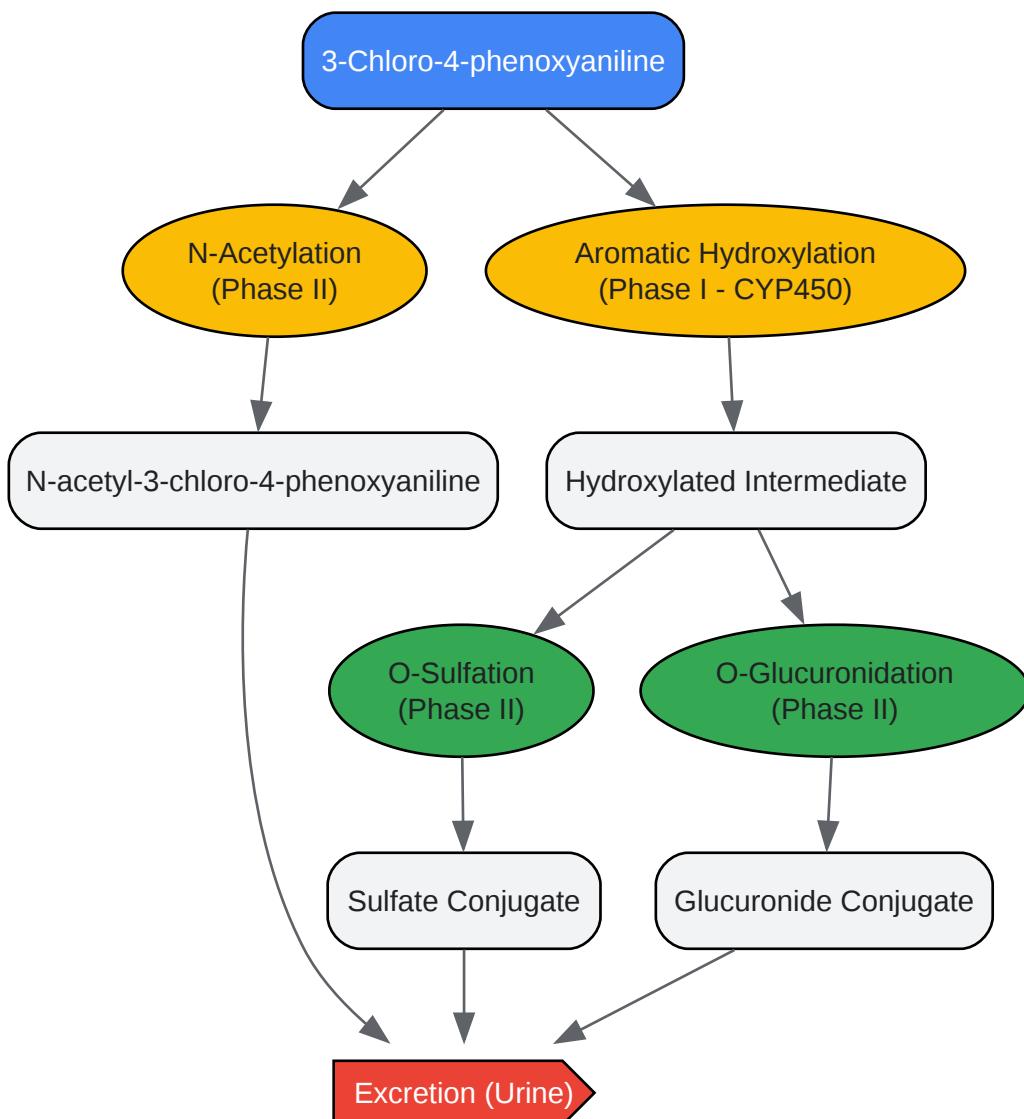
- Anthelmintics (Rafoxanide): 3-Chloro-4-(4-chlorophenoxy)aniline is a direct precursor in the synthesis of Rafoxanide, a halogenated salicylanilide used to treat parasitic fluke infestations in livestock. The synthesis involves the amidation reaction between the aniline and 3,5-diiodosalicylic acid.[\[3\]](#)
- Antimalarials (ATSA Hybrid): In a novel therapeutic approach, 3-chloro-4-(4-chlorophenoxy)aniline was covalently linked to the antimalarial drug artesunate. The resulting hybrid molecule, ATSA, demonstrated potent chemosuppression activity against both sensitive and resistant malaria parasite strains *in vitro* and in mouse models, showcasing an innovative application of this scaffold.[\[8\]](#)

- Tyrosine Kinase Inhibitors: The substituted aniline moiety is a key component of many kinase inhibitors. For example, the structurally related 3-chloro-4-(3-fluorobenzyl)oxy)aniline is a crucial intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in cancer therapy.[\[9\]](#) This highlights the broader utility of the chloro-substituted phenoxyaniline scaffold in oncology.

Scaffold for Novel Compound Libraries

The amine group of 3-chloro-4-phenoxyaniline is a reactive handle that allows for straightforward modification through reactions like:

- Amidation
- Sulfonylation
- Reductive amination
- Urea/thiourea formation


This chemical tractability makes it an ideal building block for creating libraries of novel compounds for high-throughput screening. Research has shown that amides derived from phenoxyaniline exhibit promising neuroprotective properties, indicating potential applications beyond anti-infectives and oncology.[\[10\]](#)

Metabolic and Toxicological Profile Insights

For any scaffold intended for drug development, an early understanding of its potential metabolic fate is critical. While direct metabolic studies on 3-chloro-4-phenoxyaniline are limited, extensive data from closely related analogues like 3-chloro-4-fluoroaniline provide a robust predictive model.[\[7\]](#)[\[11\]](#)

Predicted Metabolic Pathway

The metabolism in mammals is expected to be rapid and extensive, proceeding through Phase I and Phase II biotransformations.[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Predicted metabolic pathway of 3-Chloro-4-phenoxyaniline.

- Phase I Metabolism: The primary Phase I reaction is likely aromatic hydroxylation on one of the phenyl rings, mediated by cytochrome P450 (CYP) enzymes. Studies on phenoxyaniline analogues show interaction with CYP2B enzymes, which are integral to xenobiotic metabolism.[12]
- Phase II Metabolism: The molecule can undergo several Phase II conjugations. N-acetylation of the primary amine is a major pathway for anilines.[13] The hydroxylated metabolites formed in Phase I are readily conjugated with sulfate (sulfation) or glucuronic

acid (glucuronidation) to form highly water-soluble compounds that are easily excreted.[\[7\]](#) [\[11\]](#)

Safety and Handling

As with all substituted anilines, proper safety protocols must be followed. While a specific, comprehensive safety data sheet (SDS) for the hydrochloride salt is not universally available, data from related compounds provides guidance.[\[14\]](#)

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[\[15\]](#)[\[16\]](#)
- Hazards: Likely to be harmful if swallowed or inhaled. May cause skin irritation or an allergic skin reaction. Substituted anilines as a class should be handled as potentially toxic.[\[14\]](#)
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.
 - Eye Contact: Rinse cautiously with water for several minutes.
 - Ingestion: Rinse mouth and seek immediate medical advice.
 - Inhalation: Move person to fresh air.
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

3-Chloro-4-phenoxyaniline hydrochloride is more than just a chemical intermediate; it is a validated and highly valuable scaffold for the construction of complex and potent pharmaceutical agents. Its straightforward synthesis, reactive functional group, and presence in successful drug candidates underscore its importance in the drug discovery pipeline. For scientists and researchers, a deep understanding of its chemical properties, synthetic routes,

and metabolic behavior is essential for leveraging its full potential. As the search for novel therapeutics continues, strategic deployment of proven building blocks like 3-chloro-4-phenoxyaniline will remain a cornerstone of efficient and successful medicinal chemistry programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biocat.com [biocat.com]
- 2. 35734-64-6 | 3-Chloro-4-phenoxyaniline hydrochloride - Capot Chemical [capotchem.com]
- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafloxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyl)oxy aniline - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (*Oryzias latipes*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. beta.lakeland.edu [beta.lakeland.edu]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [3-Chloro-4-phenoxyaniline hydrochloride CAS number 35734-64-6]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1451447#3-chloro-4-phenoxyaniline-hydrochloride-cas-number-35734-64-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com